

High-performance liquid chromatography (HPLC) for Pevisone quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pevisone*

Cat. No.: *B1217728*

[Get Quote](#)

Application Note: HPLC Quantification of Pevisone Cream

AN-HPLC-028

Introduction

Pevisone is a widely used topical cream for the treatment of fungal skin infections where inflammation is a prominent feature. It combines the antifungal action of econazole nitrate with the anti-inflammatory effects of the corticosteroid clobetasone butyrate. Accurate and reliable quantification of these active pharmaceutical ingredients (APIs) is crucial for quality control during manufacturing and to ensure therapeutic efficacy. This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of econazole nitrate and clobetasone butyrate in **Pevisone** or similar cream formulations.

The method described herein is validated according to ICH Q2(R1) guidelines and is suitable for routine analysis in quality control laboratories.^{[1][2]}

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3]
- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4][5]
- Software: Chromatography data station software for data acquisition and processing.[3]
- Reagents:
 - Acetonitrile (HPLC Grade)
 - Methanol (HPLC Grade)
 - Potassium dihydrogen orthophosphate (Analytical Grade)
 - Orthophosphoric acid (Analytical Grade)
 - Purified water (HPLC Grade)
- Standards: Reference standards of Econazole Nitrate and Clobetasone Butyrate.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the simultaneous determination of both active ingredients.

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : 0.05M KH ₂ PO ₄ Buffer (pH adjusted to 4.0 with orthophosphoric acid) (60:40 v/v)[4]
Flow Rate	1.0 mL/min[1][4]
Injection Volume	10 µL[5]
Column Temperature	40 °C[3][6]
Detection Wavelength	240 nm[1][2]
Run Time	Approximately 10 minutes

Preparation of Solutions

- Buffer Preparation (0.05M KH₂PO₄, pH 4.0): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in purified water to make a 0.05M solution. Adjust the pH to 4.0 using orthophosphoric acid.
- Standard Stock Solution: Accurately weigh and transfer about 20 mg of Econazole Nitrate and 5 mg of Clobetasone Butyrate reference standards into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[7] This yields a solution with concentrations of approximately 200 µg/mL of Econazole Nitrate and 50 µg/mL of Clobetasone Butyrate.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the expected range of the sample.

Sample Preparation

- Accurately weigh an amount of **Pevisone** cream equivalent to approximately 10 mg of Econazole Nitrate into a 50 mL volumetric flask.
- Add approximately 30 mL of methanol and sonicate for 15-20 minutes to melt the cream base and dissolve the active ingredients.[7]

- Allow the solution to cool to room temperature.
- Make up the volume to 50 mL with methanol and mix thoroughly.
- Centrifuge a portion of the solution at 4000 RPM for 10 minutes.[3]
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]
- This solution is now ready for injection into the HPLC system.

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: HPLC sample preparation and analysis workflow for **Pevisone** cream.

Results and Data

The developed method was validated for specificity, linearity, accuracy, and precision.

System Suitability

System suitability parameters are established to ensure the chromatographic system is performing adequately.

Parameter	Clobetasone Butyrate	Econazole Nitrate	Acceptance Criteria
Retention Time (min)	~3.0	~8.8	Consistent Rt
Tailing Factor (T)	< 1.5	< 1.5	T ≤ 2
Theoretical Plates (N)	> 2000	> 2000	N > 2000

Data synthesized from typical performance characteristics described in cited literature.[4]

Method Validation Summary

The following tables summarize the quantitative data from method validation studies.

Table 1: Linearity[1][4]

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r ²)
Clobetasone Butyrate	1 - 50	> 0.999
Econazole Nitrate	40 - 120	> 0.999

Table 2: Accuracy (Recovery Studies)[1][7][9]

Analyte	Spiked Level	Mean Recovery (%)	% RSD
Clobetasone Butyrate	80%, 100%, 120%	98.5 - 100.5	< 2.0
Econazole Nitrate	80%, 100%, 120%	98.7 - 101.2	< 2.0

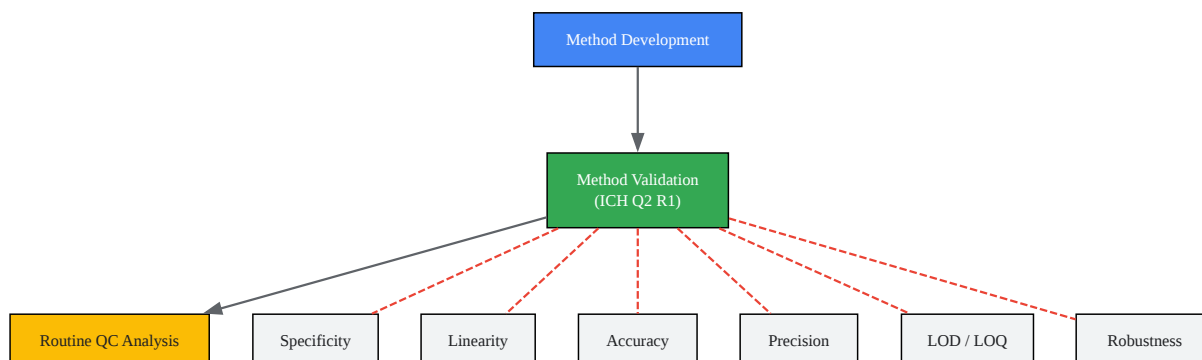
Table 3: Precision[1][7]

Analyte	Repeatability (% RSD, n=6)	Intermediate Precision (% RSD)
Clobetasone Butyrate	< 1.0	< 2.0
Econazole Nitrate	< 1.0	< 2.0

Table 4: Limits of Detection (LOD) and Quantification (LOQ)[1][10]

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Clobetasone Butyrate	~0.85	~2.83
Econazole Nitrate	~1.06	~3.21

Logical Relationship Diagram



[Click to download full resolution via product page](#)

Caption: Relationship between method development, validation, and routine use.

Conclusion

The RP-HPLC method detailed in this application note is simple, accurate, precise, and specific for the simultaneous quantification of Clobetasone Butyrate and Econazole Nitrate in **Pevisone** cream. The method's successful validation confirms its suitability for routine quality control analysis and stability studies in a pharmaceutical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative determination of clobetasone butyrate in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]

- 2. eurjchem.com [eurjchem.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Stability Indicating Rp-Hplc Method Development and Validation of Clobetasol [ijaresm.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Development and validation of RP-HPLC method for quantification of trace levels of topical corticosteroids in ambiphilic cream | Semantic Scholar [semanticscholar.org]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Stability indicating HPLC-method for the determination of econazole nitrate in cream and lotion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]
- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) for Pevisone quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217728#high-performance-liquid-chromatography-hplc-for-pevisone-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com